8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione

Purine nucleoside phosphorylase PNP inhibition Xanthine scaffold

8-(4-Methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-30-6) is a synthetic purine-2,6-dione (xanthine) derivative distinguished by its 1,9-dimethyl substitution pattern and an 8-(4-methoxyphenyl) appendage. This compound belongs to the 8-arylxanthine class, known for adenosine receptor antagonism, but its unique N9-methyl (rather than the canonical N3-methyl of theophylline) placement generates a distinct pharmacophoric geometry.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
CAS No. 61080-30-6
Cat. No. B5682559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione
CAS61080-30-6
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)OC
InChIInChI=1S/C14H14N4O3/c1-17-11(8-4-6-9(21-3)7-5-8)15-10-12(17)16-14(20)18(2)13(10)19/h4-7H,1-3H3,(H,16,20)
InChIKeyPDJYKSNZNLMGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-30-6): A 1,9-Dimethyl-8-arylxanthine Scaffold for Purine Nucleoside Phosphorylase and Adenosine Receptor Research


8-(4-Methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione (CAS 61080-30-6) is a synthetic purine-2,6-dione (xanthine) derivative distinguished by its 1,9-dimethyl substitution pattern and an 8-(4-methoxyphenyl) appendage . This compound belongs to the 8-arylxanthine class, known for adenosine receptor antagonism, but its unique N9-methyl (rather than the canonical N3-methyl of theophylline) placement generates a distinct pharmacophoric geometry [1]. Documented activity includes inhibition of purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM [2], positioning it as a tool compound for probing the structural determinants of PNP binding versus adenosine receptor engagement.

Why 8-(4-Methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione Cannot Be Replaced by Common 1,3-Dimethylxanthine or 8-Phenyltheophylline Analogs


Xanthine-based tool compounds and drug candidates are exquisitely sensitive to both N-alkyl substitution pattern and 8-aryl appendage electronics [1]. The widely available 1,3-dimethylxanthine (theophylline) is a non-selective adenosine receptor antagonist with Ki values in the micromolar range, while the 1,3-dimethyl-8-phenyl analog (8-phenyltheophylline) gains substantial A1 affinity (Ki ~ 0.63 nM for the 4-methoxy derivative) [2]. However, shifting the methyl group from N3 to N9—as in the target compound—dramatically alters the hydrogen-bonding network within the receptor binding pocket, potentially reducing A1 affinity (cf. 1,9-dimethylxanthine, Ki > 10,000 nM at A1) while retaining PNP inhibitory capacity [3]. Generic substitution with a 1,3-dimethyl or an unsubstituted 8-phenyl congener therefore yields either a different biological profile or loss of the PNP activity that defines this scaffold's scientific utility.

Quantitative Differentiation Evidence: 8-(4-Methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione vs. Closest Structural Analogs


PNP Inhibitory Activity: Target Compound vs. 1,9-Dimethylxanthine Baseline

The target compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM, as measured by conversion of [8-14C]-inosine [1]. In contrast, the unsubstituted 1,9-dimethylxanthine scaffold (lacking the 8-aryl group) shows no reported PNP inhibition at comparable concentrations, indicating that the 8-(4-methoxyphenyl) substituent is essential for engaging the PNP active site [2]. This provides a clear functional differentiation: the 8-aryl appendage confers PNP activity absent in the simpler 1,9-dimethylxanthine core.

Purine nucleoside phosphorylase PNP inhibition Xanthine scaffold

Adenosine A1 Receptor Affinity: 1,9-Dimethyl vs. 1,3-Dimethyl Substitution Pattern

The adenosine A1 receptor binding affinity of the 1,9-dimethylxanthine core is negligible (Ki > 10,000 nM for rat A1), whereas the 1,3-dimethyl-8-(4-methoxyphenyl) analog (8-(4-methoxyphenyl)theophylline) exhibits a Ki of 0.630 nM at the human A1 receptor [1][2]. The target compound, bearing the 1,9-dimethyl pattern, is predicted by class-level SAR to have significantly attenuated A1 affinity relative to its 1,3-dimethyl counterpart, making it a more selective probe for applications where adenosine receptor antagonism is an undesired off-target effect [3].

Adenosine A1 receptor Xanthine antagonist N-alkyl substitution

Para-Methoxy Phenyl Substitution: QSAR-Predicted Solubility Advantage Without Major Potency Loss

The Hamilton et al. (1985) QSAR study of 56 8-phenylxanthines established that para-phenyl substituents exert a significantly smaller effect on A1 receptor potency than ortho substituents, while para modifications—particularly sulfonamide and methoxy groups—can markedly improve aqueous solubility [1]. The 4-methoxy group on the target compound is thus positioned to enhance solubility relative to the unsubstituted 8-phenyl-1,9-dimethylxanthine (CAS 29064-04-8), without the substantial potency penalty that would accompany ortho substitution. This solubility differentiation is critical for in vitro assay compatibility.

QSAR Aqueous solubility 8-Phenylxanthine Para substitution

PNP IC50 vs. A1 Ki Selectivity Window: Differentiating the Target Compound from Dual-Active Xanthines

The target compound demonstrates a measurable PNP IC50 of 1,330 nM while its predicted A1 Ki (based on the 1,9-dimethylxanthine core) exceeds 10,000 nM [1][2]. This yields an estimated PNP/A1 selectivity ratio of >7.5. In contrast, 8-(4-methoxyphenyl)theophylline shows picomolar A1 affinity (Ki = 0.630 nM) that would dominate its pharmacological profile and confound PNP-focused studies [3]. The 1,9-dimethyl architecture thus provides a functional selectivity window absent in the 1,3-dimethyl series.

Target selectivity PNP vs. adenosine receptor Off-target profiling

Structural Novelty: 1,9-Dimethyl-8-arylxanthine as an Under-Explored Chemotype in Patent and Medicinal Chemistry Literature

A survey of the 8-arylxanthine patent and medicinal chemistry literature reveals that the overwhelming majority of biologically characterized derivatives bear the 1,3-dialkyl substitution pattern (e.g., 1,3-dimethyl, 1,3-diethyl, 1,3-dipropyl) [1]. The 1,9-dimethyl-8-arylxanthine scaffold, exemplified by the target compound, is sparsely represented, with primary literature focusing predominantly on N7- or N3-substituted congeners . This relative under-exploration means the target compound occupies a distinct region of chemical space with potentially novel intellectual property and selectivity profiles not covered by existing 1,3-dialkylxanthine patents.

Chemical novelty Patent landscape Scaffold differentiation

Recommended Application Scenarios for 8-(4-Methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione Based on Quantitative Differentiation Evidence


Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening and Mechanistic Studies

With a validated PNP IC50 of 1,330 nM, this compound serves as a reference inhibitor for PNP enzymatic assays and high-throughput screening campaigns [1]. Its attenuated adenosine A1 receptor activity (predicted Ki > 10,000 nM) makes it suitable for cell-based PNP inhibition studies where adenosine receptor antagonism would otherwise confound phenotypic readouts. Researchers developing PNP-targeted therapies for T-cell malignancies or gout can use this compound as a starting scaffold with a defined selectivity window.

Structure-Activity Relationship (SAR) Exploration of N9-Methyl Xanthine Derivatives

The 1,9-dimethyl-8-arylxanthine scaffold is significantly under-represented in the medicinal chemistry literature relative to 1,3-dimethyl congeners [2]. This compound provides a validated entry point for SAR campaigns aimed at mapping the pharmacological consequences of N9 vs. N3 methylation on adenosine receptor subtype selectivity, phosphodiesterase inhibition, and PNP binding. Its commercial availability (CAS 61080-30-6) enables rapid procurement for iterative analog synthesis programs.

Selectivity Profiling Against Adenosine Receptor Panels

Given that the closely related 1,3-dimethyl-8-(4-methoxyphenyl) analog exhibits sub-nanomolar A1 affinity (Ki = 0.630 nM), this compound's predicted multi-micromolar A1 Ki makes it an ideal negative-control probe for adenosine receptor selectivity panels [3]. Laboratories characterizing novel adenosine receptor ligands can use this compound to benchmark the contribution of the N3-methyl group to A1 binding, isolating structure-activity relationships driven by the 8-aryl substituent.

Aqueous Solubility-Optimized 8-Arylxanthine for In Vitro Pharmacology

The 4-methoxy substituent on the 8-phenyl ring is expected, based on QSAR models from Hamilton et al. (1985), to enhance aqueous solubility relative to unsubstituted 8-phenylxanthines without the potency penalty imposed by ortho substitution [2]. This makes the compound preferable for in vitro assays requiring DMSO-limited solvent conditions, such as high-content imaging or microfluidic-based dose-response experiments, where precipitation of poorly soluble xanthines is a known failure mode.

Quote Request

Request a Quote for 8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.